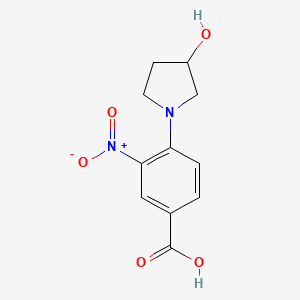

4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid

Description

Properties

IUPAC Name |

4-(3-hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-8-3-4-12(6-8)9-2-1-7(11(15)16)5-10(9)13(17)18/h1-2,5,8,14H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTNWFVMVDBLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237849 | |

| Record name | 4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-85-9 | |

| Record name | 4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid typically involves the nitration of 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the benzoic acid derivative, followed by the introduction of the hydroxy-pyrrolidinyl group and subsequent nitration. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-(3-Oxo-1-pyrrolidinyl)-3-nitrobenzoic acid.

Reduction: Formation of 4-(3-Hydroxy-1-pyrrolidinyl)-3-aminobenzoic acid.

Substitution: Formation of halogenated derivatives like 4-(3-Hydroxy-1-pyrrolidinyl)-3-chlorobenzoic acid.

Scientific Research Applications

4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The hydroxy-pyrrolidinyl group may interact with enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following nitrobenzoic acid derivatives share the 3-nitrobenzoic acid core but differ in substituents at the 4-position, leading to distinct properties:

Key Observations:

Substituent Effects on Solubility: The 3-hydroxypyrrolidinyl group in the target compound introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to non-polar substituents like methylamino . Bulky substituents (e.g., 4-hydroxybut-2-ynylpiperazinyl) reduce solubility due to increased hydrophobicity .

Enzyme Substrate Specificity: The dioxygenase enzyme MnbAB from Comamonas sp. JS46 preferentially degrades 3-nitrobenzoic acid derivatives with substituents at the para position (e.g., hydroxypyrrolidinyl), as ortho-substituted groups (e.g., -OH or -NH₂ near the nitro group) reduce activity . The target compound’s substituent position likely makes it a moderate substrate for MnbAB, whereas ortho-substituted analogs (e.g., 4-[(2-aminoethyl)amino]-3-nitrobenzoic acid) may exhibit lower biodegradation efficiency .

Toxicity and Environmental Impact: Irritant properties are common among nitroaromatics (e.g., target compound and 4-hydroxybutynylpiperazinyl derivative) due to electrophilic nitro groups .

Biodegradation and Environmental Persistence

- The target compound’s para-substituted hydroxypyrrolidinyl group is less disruptive to MnbAB activity than ortho-substituted analogs, suggesting moderate biodegradability .

- Compounds with bulky substituents (e.g., 4-hydroxybutynylpiperazinyl) may persist longer in the environment due to steric hindrance of enzymatic degradation .

Biological Activity

4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a nitro group and a hydroxypyrrolidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 236.23 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of specific apoptotic pathways.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, treatment with this compound resulted in:

- Increased caspase activity : Indicative of the apoptotic process.

- Reduced cell viability : Demonstrated by MTT assays.

The biological activity of this compound is attributed to its ability to interact with cellular targets. The nitro group can undergo reduction to form reactive intermediates that may modify proteins and nucleic acids, leading to altered cellular functions.

| Mechanism | Description |

|---|---|

| Nitro Group Reduction | Forms reactive intermediates |

| Interaction with Proteins | Influences enzyme activity and cellular signaling |

| Induction of Apoptosis | Activation of caspases and apoptotic pathways |

In Vivo Studies

Preliminary in vivo studies have suggested that this compound may possess anti-inflammatory properties. In models of inflammation, the compound significantly reduced markers such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 4-(hydroxypyrrolidin-1-yl)benzoic acid, this compound demonstrates enhanced biological activity due to the presence of the nitro group.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution reactions between 3-nitrobenzoic acid derivatives and hydroxypyrrolidine. For example, bromomethyl intermediates (e.g., 4-bromomethyl-3-nitrobenzoic acid) can react with hydroxypyrrolidine under reflux in acetone/water mixtures with Na₂CO₃ as a base to improve yield (74% reported for analogous syntheses) . Purification via acid precipitation and ethyl acetate extraction is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology : Combine FT-IR for functional group analysis (e.g., nitro and carboxylic acid stretches), NMR for stereochemical assignment of the pyrrolidine ring, and X-ray crystallography for absolute configuration determination. SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data, even for nitroaromatic systems, due to its robustness in handling high-resolution or twinned data .

Q. How can solubility challenges in polar solvents be addressed during experimental design?

- Methodology : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as primary solvents due to the compound’s nitro and carboxylic acid groups . For aqueous solubility, consider pH adjustment (e.g., sodium salt formation via Na₂CO₃) or surfactant-assisted dispersion, as demonstrated in photoresponsive hydrogel studies .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data for this compound?

- Methodology : Cross-validate DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets) with experimental bond lengths/angles from X-ray data. Adjust computational parameters (e.g., solvent effects) to reconcile discrepancies. Studies on similar nitrobenzoic acid derivatives show that electron-withdrawing nitro groups significantly influence planarity and intermolecular interactions .

Q. How can the photo-deprotection mechanism of bromomethyl derivatives of this compound be leveraged in drug delivery systems?

- Methodology : Use 4-bromomethyl-3-nitrobenzoic acid as a precursor to synthesize photocleavable esters (e.g., succinimide esters). UV irradiation at 365 nm triggers nitrobenzyl cleavage, releasing active molecules (e.g., drugs or probes). This approach is validated in pH-sensitive hydrogels and controlled-release applications .

Q. What role does stereochemistry (e.g., R/S configuration in pyrrolidine) play in biological activity, and how can it be experimentally probed?

- Methodology : Synthesize enantiopure variants via chiral resolution or asymmetric catalysis. Compare their pharmacokinetic profiles using deuterated analogs (e.g., 4-(methylamino)-3-nitrobenzoic acid-d₃) in metabolic studies. LC-MS with chiral columns can track stereospecific degradation pathways .

Q. How do nitro group positional isomers (e.g., 3-nitro vs. 4-nitro) affect reactivity in cross-coupling reactions?

- Methodology : Perform comparative Suzuki-Miyaura couplings using 3-nitrobenzoic acid derivatives versus 4-nitro analogs. The nitro group’s meta-position (3-nitro) enhances electrophilicity at the para-position, favoring C-C bond formation. Monitor reaction progress via HPLC and quantify yields to establish structure-reactivity trends .

Critical Analysis of Contradictions

- vs. 7 : Discrepancies in CAS numbers for 3-nitrobenzoic acid (121-92-6 vs. 827-95-2) arise from positional isomerism and salt forms. Researchers must verify CAS registry entries for exact structures .

- vs. 18 : While bromomethyl derivatives are photoreactive, deuterated analogs require specialized handling (e.g., inert atmospheres) to prevent isotopic exchange, complicating mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.